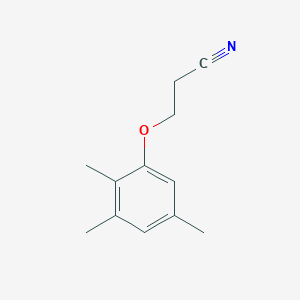

3-(2,3,5-Trimethylphenoxy)propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

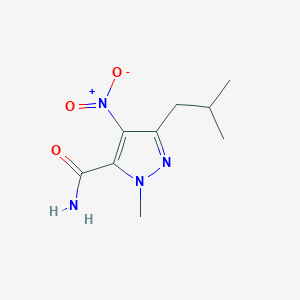

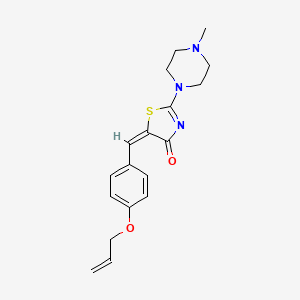

“3-(2,3,5-Trimethylphenoxy)propanenitrile” is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for “3-(2,3,5-Trimethylphenoxy)propanenitrile” is 1S/C12H15NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4,6H2,1-3H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical form of “3-(2,3,5-Trimethylphenoxy)propanenitrile” is a powder . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications

Kinetics of Gas-Phase Reactions with Trimethylphenols

The study by Bejan et al. (2012) investigates the gas-phase reactions of hydroxyl radicals with trimethylphenols, including 2,3,5-trimethylphenol. The kinetic data provide insights into the reactivity trends of these compounds and contribute to a deeper understanding of atmospheric chemistry processes involving hydroxyl radicals and aromatic compounds Bejan et al., 2012.

Antioxidative and Enzyme Inhibition Activities

Antioxidative and 5-Lipoxygenase Inhibiting Activities

Hirano et al. (2001) synthesized novel bis(4-hydroxy-2,3,5-trimethylphenoxy)alkyl derivatives and evaluated their antioxidative and enzyme inhibiting activities. The study revealed that certain derivatives exhibit strong inhibition of lipid peroxidation and 5-lipoxygenase, an enzyme involved in inflammatory processes Hirano et al., 2001.

Polymeric Applications

Synthesis and Properties of Poly(Amide-Imide)s

Faghihi et al. (2011) synthesized a series of novel poly(amide-imide)s based on 1,3-bis[4,4′-(trimellitimido) phenoxy] propane and hydantoin derivatives. These polymers displayed high yields, inherent viscosities, and were characterized for their potential use in high-performance materials Faghihi et al., 2011.

Molecular Interactions and Structures

Coalescence of 3-Phenyl-Propynenitrile on Surfaces

Luo et al. (2011) explored the adsorption of 3-phenyl-propynenitrile on Cu(111) surfaces, revealing intricate molecular interactions leading to the formation of pinwheel-shaped structures. This study provides valuable insights into surface chemistry and molecular self-assembly processes Luo et al., 2011.

Photophysical and Photochemical Properties

Phthalocyanines and Phthalonitriles

Akdemir (2016) synthesized and characterized novel phthalocyanines and phthalonitriles substituted with 2,3,5-trimethylphenoxy groups. The study evaluated their spectroscopic properties, offering insights into the applications of these compounds in materials science and photophysics Akdemir, 2016.

properties

IUPAC Name |

3-(2,3,5-trimethylphenoxy)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13/h7-8H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGCVXOAJGCDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCC#N)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3,5-Trimethylphenoxy)propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)

![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)

![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)

![ethyl 4-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/no-structure.png)

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)

![10-(4-fluorobenzyl)-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2563288.png)